3-(3,5-Difluorophenyl)oxetan-3-OL
CAS No.: 1395281-64-7
Cat. No.: VC2707410
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1395281-64-7 |
---|---|
Molecular Formula | C9H8F2O2 |
Molecular Weight | 186.15 g/mol |
IUPAC Name | 3-(3,5-difluorophenyl)oxetan-3-ol |
Standard InChI | InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 |
Standard InChI Key | NZCUIDNMEKWIBE-UHFFFAOYSA-N |
SMILES | C1C(CO1)(C2=CC(=CC(=C2)F)F)O |
Canonical SMILES | C1C(CO1)(C2=CC(=CC(=C2)F)F)O |
Introduction
Chemical Identity and Structure
3-(3,5-Difluorophenyl)oxetan-3-OL is defined by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 1395281-64-7 |
Molecular Formula | C₉H₈F₂O₂ |
Molecular Weight | 186.16 g/mol |
IUPAC Name | 3-(3,5-difluorophenyl)oxetan-3-ol |
Synonyms | 3-(3,5-Difluorophenyl)-3-oxetanol |
Standard InChI | InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 |
Standard InChIKey | NZCUIDNMEKWIBE-UHFFFAOYSA-N |
SMILES | C1C(CO1)(C2=CC(=CC(=C2)F)F)O |
The compound features a distinctive structure consisting of an oxetane ring with a hydroxyl group and a difluorophenyl substituent at the third position of the oxetane ring. The oxetane ring is a four-membered heterocyclic ring containing an oxygen atom, which contributes significantly to the compound's chemical reactivity. The two fluorine atoms are positioned at the meta (3,5) positions on the phenyl ring, creating a symmetrical fluorination pattern that influences the electronic properties of the aromatic system.
Structural Characteristics
The presence of the oxetane ring in 3-(3,5-Difluorophenyl)oxetan-3-OL is particularly noteworthy as oxetanes are recognized for their unique chemical and pharmacological properties. The four-membered ring introduces ring strain that enhances reactivity at certain positions. The tertiary alcohol functionality at the 3-position of the oxetane ring creates a stereogenic center, which may be relevant for stereoselective reactions and potential biological activities.
Physical and Chemical Properties
3-(3,5-Difluorophenyl)oxetan-3-OL possesses several important physical and chemical properties that determine its behavior in various chemical reactions and biological systems.
Property | Value |
---|---|
Physical State | Solid (typically) |
Molecular Weight | 186.16 g/mol |
Topological Polar Surface Area (TPSA) | 29.46 |
LogP | 1.1826 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 1 |
Purity | Typically 97% (commercial grade) |
The compound's moderate LogP value of 1.1826 suggests balanced lipophilicity and hydrophilicity, which is favorable for drug-like compounds. This property, combined with its modest number of hydrogen bond donors and acceptors, places it within the parameters of Lipinski's Rule of Five, suggesting potential drug-like properties.
Solubility and Solution Preparation
The preparation of stock solutions of 3-(3,5-Difluorophenyl)oxetan-3-OL requires careful consideration of appropriate solvents. While specific solubility data is limited in the available sources, general guidelines for solution preparation are provided:
Preparation Amount | 1 mM Solution | 5 mM Solution | 10 mM Solution |
---|---|---|---|
1 mg | 5.3717 mL | 1.0743 mL | 0.5372 mL |
5 mg | 26.8586 mL | 5.3717 mL | 2.6859 mL |
10 mg | 53.7172 mL | 10.7434 mL | 5.3717 mL |
For optimal stability, stock solutions should be stored properly to avoid degradation. Storage recommendations include keeping solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To enhance solubility, heating the compound to 37°C followed by ultrasonic bath treatment may be beneficial .
Chemical Reactivity
The chemical reactivity of 3-(3,5-Difluorophenyl)oxetan-3-OL is influenced by several structural features, notably the oxetane ring, hydroxyl group, and fluorinated aromatic ring.
Oxetane Ring Reactivity
The oxetane moiety contributes significantly to the compound's chemical behavior. Oxetanes are generally known for their:
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Ring-opening reactions under acidic conditions
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Potential to serve as bioisosteres for carbonyl and gem-dimethyl groups in medicinal chemistry
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Ability to participate in various transformations including reductions, oxidations, and nucleophilic substitutions
The ring strain present in the four-membered oxetane structure enhances reactivity, particularly toward ring-opening reactions, which can be exploited in synthetic applications.
Influence of Fluorine Substitution
The presence of two fluorine atoms on the phenyl ring at the meta positions (3,5) significantly affects the electronic properties of the aromatic system. These fluorine substituents:
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Increase metabolic stability by blocking potential sites of oxidative metabolism
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Enhance lipophilicity and membrane permeability
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Alter the electron distribution in the aromatic ring, influencing reactivity patterns
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Potentially create unique binding interactions in biological systems through C-F···H-X hydrogen bonding or multipolar interactions
Applications in Research and Development
3-(3,5-Difluorophenyl)oxetan-3-OL has several potential applications across various fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
The compound's structural features make it potentially valuable in drug discovery:
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The oxetane ring serves as an important pharmacophore and bioisostere in medicinal chemistry
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Difluorophenyl groups are common motifs in drug molecules, enhancing metabolic stability and modulating physicochemical properties
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The tertiary alcohol functionality provides a site for further derivatization or potential hydrogen bonding interactions with biological targets
These characteristics suggest potential utility as a building block in the synthesis of bioactive compounds targeting various therapeutic areas.
Related Compounds
Several compounds share structural similarities with 3-(3,5-Difluorophenyl)oxetan-3-OL, highlighting its place within a broader family of fluorinated oxetane derivatives:
Compound | Key Structural Differences | Potential Impact on Properties |
---|---|---|
2-(2,5-Difluorophenyl)oxetan-2-ol | Different position of fluorine atoms and attachment point of oxetane | Altered electronic distribution and potentially different reactivity |
4-(4-Fluorophenyl)oxetan-4-ol | Single fluorine atom in para position on different position of oxetane | Modified lipophilicity and hydrogen bonding capabilities |
1-(3-Fluorophenyl)oxetan-1-one | Contains a ketone functional group rather than alcohol | Different reactivity profile and hydrogen bonding pattern |
3-(3-Fluorophenyl)oxetan-3-ol | Only one fluorine substituent on the phenyl ring | Reduced electronic effects from fluorination |
These related compounds demonstrate the versatility of fluorinated oxetane scaffolds and their potential applications in various research contexts.
Computational Chemistry Insights
Computational chemistry data provides valuable insights into the electronic and structural properties of 3-(3,5-Difluorophenyl)oxetan-3-OL:
Parameter | Value | Significance |
---|---|---|
TPSA | 29.46 | Relatively low polar surface area suggests good membrane permeability |
LogP | 1.1826 | Moderate lipophilicity, beneficial for balanced distribution |
H-Bond Acceptors | 2 | Moderate capacity for accepting hydrogen bonds |
H-Bond Donors | 1 | Limited capacity for donating hydrogen bonds |
Rotatable Bonds | 1 | Low molecular flexibility, potentially favorable for binding entropy |
These parameters collectively suggest that 3-(3,5-Difluorophenyl)oxetan-3-OL possesses favorable drug-like properties according to Lipinski's Rule of Five, making it potentially valuable in medicinal chemistry applications.
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